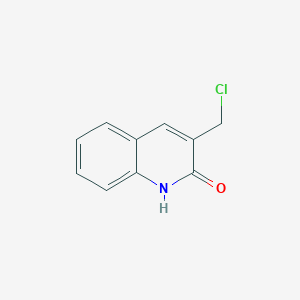

3-(chloromethyl)-1,2-dihydroquinolin-2-one

Übersicht

Beschreibung

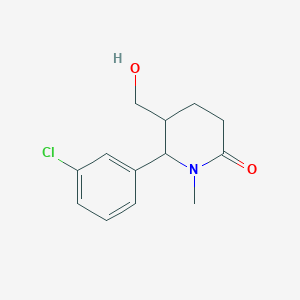

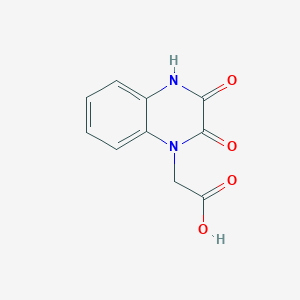

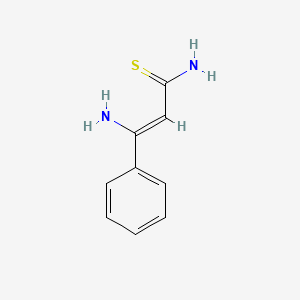

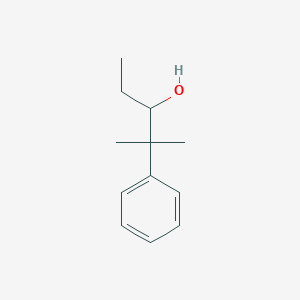

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions, and the overall yield .Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound undergoes, the conditions required for these reactions, and the products formed .Physical and Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation .Wissenschaftliche Forschungsanwendungen

Chloroquine and Derivatives in Scientific Research

Chloroquine Repurposing Efforts

Chloroquine (CQ) and its derivatives have been studied for repurposing beyond their traditional antimalarial uses. Research highlights the biochemical properties of CQ inspiring investigations into its application in managing various infectious and noninfectious diseases. The exploration of CQ's enantiomers and structural analogs suggests potential benefits in other disease contexts, including cancer therapy and combination chemotherapy (Njaria et al., 2015).

Pharmacological Review of Chlorogenic Acid (CGA)

CGA, a phenolic compound, demonstrates a wide range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. CGA's modulation of lipid and glucose metabolism suggests its usefulness in treating metabolic disorders such as diabetes and obesity (Naveed et al., 2018).

Metal-to-Ligand Charge Transfer (MLCT) in Cuprous Compounds

Cuprous bis-phenanthroline compounds exhibit MLCT excited states, relevant in the context of developing photophysical and photochemical applications. These compounds, through structural modifications, offer insights into light-induced electron transfer processes, potentially useful in designing new materials for energy conversion and catalysis (Scaltrito et al., 2000).

Hydrogen Atom Transfer in Molecular Clusters

Investigations into hydrogen atom transfer in solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline provide insights into photoinduced chemical reactions. These studies are significant for understanding reaction mechanisms in chemical and biological systems, including potential applications in designing photosensitizers and studying enzyme-like catalysis (Manca et al., 2005).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

For instance, similar compounds have been known to undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Compounds with similar structures have been known to influence various metabolic pathways .

Pharmacokinetics

The pharmacokinetics of 3-(chloromethyl)-1,2-dihydroquinolin-2-one have been studied in a rat model using high-pressure liquid chromatography diode array detector (HPLC-DAD) method . The study was performed with a single dose of 45 mg/kg body weight (BW).

Result of Action

Similar compounds have been known to exhibit various biological activities, including anti-inflammatory and analgesic effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(chloromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQZGMXIVAVSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90097-51-1 | |

| Record name | 3-(chloromethyl)-1,2-dihydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)

![methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)

![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)

![Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate](/img/structure/B6141913.png)

![1,4-dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B6141924.png)

![3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6141938.png)